molecular formula C10H20OS B12669882 4-(Butylthio)-4-methylpentan-2-one CAS No. 94278-21-4

4-(Butylthio)-4-methylpentan-2-one

Cat. No.: B12669882
CAS No.: 94278-21-4
M. Wt: 188.33 g/mol
InChI Key: GPORBOQNCZHDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Research Landscape of Organosulfur Compounds

Organosulfur compounds, organic molecules containing a carbon-sulfur covalent bond, are fundamental to various scientific and industrial fields. fiveable.me Their importance is rooted in the unique chemical properties conferred by the sulfur atom, including its ability to exist in multiple oxidation states and to form strong bonds with carbon and other atoms. ontosight.aiwikipedia.org This versatility makes them integral to biochemistry, where they are found in essential biomolecules like the amino acids cysteine and methionine, as well as in proteins, enzymes, and coenzymes. fiveable.mewikipedia.org The formation of disulfide bridges from thiols, for instance, is critical for stabilizing the three-dimensional structure of proteins. fiveable.me

Beyond their biological roles, organosulfur compounds are cornerstones of the chemical industry, with applications in the manufacturing of pharmaceuticals, pesticides, and polymers like rubber. fiveable.meontosight.ai In the realm of organic synthesis, they are valued as versatile reagents and intermediates for creating new and complex molecules. britannica.com The rich and diverse chemistry of sulfur allows for a wide array of transformations, making organosulfur compounds a subject of continuous research and discovery. ontosight.ainih.gov Annually, thousands of tons of these compounds are produced, and over a thousand new ones are identified, highlighting the expanding landscape of their application in materials science, medicine, and environmental remediation. ontosight.ai

Overview of β-Sulfanyl Ketones as a Class of Organic Molecules

Within the vast family of organosulfur compounds, β-sulfanyl ketones represent a significant subclass. These molecules are characterized by a ketone functional group with a sulfur-containing substituent at the β-position relative to the carbonyl group. They are key building blocks in organic synthesis, valued for their reactivity and potential to be converted into more complex structures. nih.govnih.gov

The primary method for synthesizing β-sulfanyl ketones is the sulfa-Michael addition (also known as thia-Michael addition). nih.govnih.gov This reaction involves the conjugate addition of a thiol (a compound containing an S-H group) to an α,β-unsaturated ketone. nih.govorganic-chemistry.org While effective, the high nucleophilicity of thiols can make controlling the stereoselectivity of this reaction challenging, often requiring low temperatures or high catalyst loadings. nih.govbeilstein-journals.org To address this, researchers have developed various catalytic systems, including cinchona alkaloid derivatives, to achieve asymmetric synthesis and produce optically active β-sulfanyl ketones. nih.govorganic-chemistry.org Recently, a novel method was developed for the synthesis of β-sulfanyl ketones from the reaction of acetone (B3395972) and thiols, mediated by methanesulfonic anhydride (B1165640) and sulfuric acid, which avoids the need to pre-form the α,β-unsaturated carbonyl compound. nih.govnih.gov Beyond their synthetic utility, some β-sulfanyl ketone derivatives have been investigated for their biological activities. nih.gov

Contextualization of 4-(Butylthio)-4-methylpentan-2-one within Current Academic Pursuits

This compound is a specific example of a β-sulfanyl ketone. ontosight.ai Its structure features a pentan-2-one backbone with a butylthio group [(CH₂)₃CH₃S-] and a methyl group attached to the fourth carbon atom. As a synthetic organosulfur compound, it is part of a class sometimes referred to as thioketone derivatives.

The synthesis of this compound can be achieved through methods typical for β-sulfanyl ketones, such as the thia-Michael addition reaction between butanethiol and 4-methylpentan-2-one (mesityl oxide). smolecule.com The presence of the sulfur atom makes the compound a nucleophile, allowing it to participate in various chemical transformations, including nucleophilic substitutions and oxidation reactions to form the corresponding sulfoxides or sulfones. smolecule.com Research interest in compounds like this compound stems from their potential biological activities, with related thioketones showing promise for their antimicrobial and antifungal properties. smolecule.com Furthermore, analytical methods for its separation and analysis, such as reverse-phase high-performance liquid chromatography (HPLC), have been developed, which are crucial for research, quality control, and potential pharmacokinetic studies. sielc.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₂₀OS
IUPAC Name This compound
CAS Number 94278-21-4
Class β-Sulfanyl Ketone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94278-21-4

Molecular Formula

C10H20OS

Molecular Weight

188.33 g/mol

IUPAC Name

4-butylsulfanyl-4-methylpentan-2-one

InChI

InChI=1S/C10H20OS/c1-5-6-7-12-10(3,4)8-9(2)11/h5-8H2,1-4H3

InChI Key

GPORBOQNCZHDBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C)(C)CC(=O)C

Origin of Product

United States

Reactivity Profiles and Transformational Pathways of 4 Butylthio 4 Methylpentan 2 One and Its Congeners

Nucleophilic and Electrophilic Reactions of β-Sulfanyl Ketones

The reactivity of β-sulfanyl ketones in polar reactions is characterized by the distinct roles of the carbonyl group as an electrophile, the α-carbons as latent nucleophiles (via enolates), and the sulfur atom's capacity for nucleophilic-type reactions and oxidation.

The carbonyl group in 4-(butylthio)-4-methylpentan-2-one possesses the typical electrophilic character of a ketone, making it susceptible to nucleophilic attack. quora.com The reactivity, however, can be influenced by the steric bulk of the adjacent quaternary carbon bearing the butylthio group.

Nucleophilic Addition: Like other ketones, the carbonyl carbon can be attacked by a variety of nucleophiles. A classic example is the reaction with sodium bisulfite, which is often used for the purification of carbonyl compounds. quora.com The sulfur atom of the bisulfite anion acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, which then undergoes proton transfer to yield a stable bisulfite addition product. While aldehydes are generally more reactive than ketones in these additions, the reaction remains a key feature of carbonyl chemistry. quora.com

Condensation Reactions: The presence of acidic protons on the α-carbons enables β-sulfanyl ketones to participate in condensation reactions, where they can act as either the nucleophilic or electrophilic partner. The most prominent of these is the Aldol (B89426) condensation. libretexts.org In the presence of a base, an α-proton is removed to form a nucleophilic enolate, which can then attack the electrophilic carbonyl carbon of another ketone molecule. libretexts.orglibretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to form a more stable α,β-unsaturated ketone (an enone). libretexts.org

A related transformation is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aryl aldehyde under basic conditions. libretexts.orglibretexts.org In this case, the ketone exclusively forms the enolate, which then adds to the more reactive aldehyde carbonyl group.

The protons on the carbons alpha to the carbonyl group (the α-carbons) are acidic due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. masterorganicchemistry.com This acidity allows for the formation of enolates, which are powerful nucleophiles and central to many C-C bond-forming reactions. masterorganicchemistry.com

Enolate Formation: Treatment of a β-sulfanyl ketone with a suitable base results in deprotonation at an α-carbon. masterorganicchemistry.com For an unsymmetrical ketone like this compound, two different enolates can potentially form. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the "kinetic" enolate by removing a proton from the less-substituted α-carbon (the methyl group). masterorganicchemistry.com Conversely, weaker bases or higher temperatures tend to yield the more thermodynamically stable, more substituted enolate. masterorganicchemistry.com

Derivatizations: Once formed, the enolate is a potent carbon nucleophile that can react with a range of electrophiles. A primary application is in alkylation reactions, where the enolate attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. organicchemistrydata.orgmnstate.edu This allows for the elaboration of the carbon skeleton. Similarly, enolates can be acylated by reacting with acyl chlorides or anhydrides. The synthesis of α-heterosubstituted ketones can also be achieved through reactions of enolates with appropriate electrophiles. rsc.orgacs.org

Table 1: Reactivity at Different Sites in this compound

Reactive SiteType of ReactivityCommon ReactionsResulting Product Type
Carbonyl Carbon ElectrophilicNucleophilic Addition (e.g., with NaHSO₃)α-Hydroxy Sulfonic Acid Salt
ElectrophilicAldol Condensationβ-Hydroxy Ketone or α,β-Unsaturated Ketone
α-Carbon Nucleophilic (via Enolate)Alkylation (e.g., with Alkyl Halide)α-Alkylated β-Sulfanyl Ketone
Nucleophilic (via Enolate)Acylation (e.g., with Acyl Chloride)β-Sulfanyl-α,γ-Diketone
Sulfur Atom NucleophilicOxidation (e.g., with H₂O₂)β-Sulfinyl Ketone (Sulfoxide)
NucleophilicFurther Oxidationβ-Sulfonyl Ketone (Sulfone)

Sulfur Atom Reactivity: Oxidation to Sulfoxides and Sulfones

The sulfur atom in the butylthio group is in its lowest oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. acsgcipr.org This transformation significantly alters the electronic properties and potential biological activity of the molecule. The resulting β-keto sulfones and sulfoxides are valuable synthetic intermediates. acsgcipr.orgbeilstein-journals.orgacs.org

The oxidation of sulfides to sulfoxides can be achieved with a variety of oxidizing agents. organic-chemistry.org Careful control of stoichiometry and reaction conditions is often necessary to prevent over-oxidation to the sulfone. acsgcipr.org Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorganic-chemistry.org More powerful oxidizing conditions or different catalysts will lead to the formation of the sulfone. organic-chemistry.org Visible-light-promoted aerobic oxidation has also been developed as a greener alternative. fao.org

Table 2: Selected Reagents for the Oxidation of β-Sulfanyl Ketones

Reagent(s)Primary ProductReference(s)
Hydrogen Peroxide (H₂O₂), Triflic AcidSulfoxide organic-chemistry.org
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or Sulfone researchgate.net
Urea-Hydrogen Peroxide (UHP), Phthalic Anhydride (B1165640)Sulfone organic-chemistry.org
Potassium Permanganate (KMnO₄)Sulfone researchgate.net
Tantalum Carbide (TaC) catalyst, 30% H₂O₂Sulfoxide organic-chemistry.orgorganic-chemistry.org
Niobium Carbide (NbC) catalyst, 30% H₂O₂Sulfone organic-chemistry.org
Thioxanthone photocatalyst, O₂, visible lightSulfone fao.org

Radical-Mediated Transformations Involving Sulfur-Substituted Ketones

Beyond polar reactions, sulfur-substituted ketones can engage in transformations involving radical intermediates. These pathways provide alternative and powerful methods for functionalization and the construction of complex molecular architectures.

Radical reactions offer a complementary approach to ionic chemistry for forming C-S and C-C bonds. A key species in these transformations is the sulfonyl radical (RSO₂•), which can be generated from various precursors like sulfinic acids or sulfonyl hydrazides. nih.govresearchgate.net

Recent advances have focused on photoredox catalysis to generate these radical intermediates under mild conditions. organic-chemistry.org For example, a photoredox-catalyzed α-sulfonylation of ketones has been developed, proceeding through a silyl (B83357) enol ether intermediate which reacts with a sulfonyl radical generated from DABCO·(SO₂)₂ and a thianthrenium salt. organic-chemistry.org This method allows for the direct installation of a sulfonyl group at the α-position of a ketone. Furthermore, photocatalytic strategies have been described that allow for the conversion of sulfonamides into sulfonyl radical intermediates, which can then be used in hydrosulfonylation reactions with alkenes. nih.gov The insertion of sulfur dioxide into molecules via a radical process is also an efficient route to various sulfonyl compounds. rsc.orgprinceton.edu

Radical intermediates, once generated, can participate in coupling reactions to form new bonds. These can occur between two different molecules (intermolecular) or within the same molecule (intramolecular).

Intermolecular Coupling: An example of an intermolecular radical coupling is the reaction of ketones with alkynes, catalyzed by samarium(II) iodide (SmI₂). chemistryviews.org This process involves the formation of a ketyl radical intermediate which then couples with the alkyne. While this specific example does not directly involve a sulfur radical, it illustrates a pathway for intermolecular C-C bond formation starting from a ketone. More directly relevant is the electrochemical selenosulfonylation of alkynes, where a sulfonyl radical adds to an alkyne to generate a vinyl radical, which is then trapped, demonstrating an intermolecular addition-trapping sequence. researchgate.net

Intramolecular Coupling: Radical-triggered cyclization reactions are a powerful tool for constructing cyclic compounds. In a relevant process, a sulfonyl radical can trigger an addition/cyclization cascade. For instance, a sulfonyl radical can add to an enyne system, leading to a 6-exo-dig cyclization to form dihydroquinolinone structures. rsc.org This highlights how a radical generated at one site can initiate a bond-forming cascade within the same molecule, a strategy widely used in the synthesis of complex natural products.

Specific Transformations and Applications in Organic Synthesis

The carbonyl group of this compound, a β-ketosulfide, can be converted to thioacetals and thioketals, which are important intermediates in organic synthesis. This transformation is typically achieved through the condensation of the ketone with thiols or dithiols under acidic conditions. wikipedia.org A variety of catalysts, including protic acids (like p-toluenesulfonic acid), Lewis acids (such as hafnium trifluoromethanesulfonate), and even iodine, can facilitate this reaction. wikipedia.org For instance, the reaction of aldehydes and ketones with thiols in the presence of a catalytic amount of p-toluenesulfonic acid and silica (B1680970) gel provides an efficient method for the synthesis of thioacetals. wikipedia.org

A notable method for the synthesis of β-sulfanyl ketones, including this compound itself, involves the reaction of acetone (B3395972) with thiols mediated by methanesulfonic anhydride and sulfuric acid. mdpi.com This process can be controlled to favor either the β-sulfanyl ketone or the corresponding thioketal. mdpi.com The resulting thioacetals and thioketals serve as versatile synthetic precursors. wikipedia.org They are commonly employed as protecting groups for carbonyls due to their stability under various reaction conditions. organic-chemistry.org Furthermore, they can be used in the formation of olefins and for alkylation reactions. wikipedia.org The desulfurization of thioacetals and thioketals, often accomplished with reagents like Raney nickel, provides a method to convert the original carbonyl group into a methylene (B1212753) or methyl group. researchgate.net

The table below summarizes various catalytic systems used for the synthesis of thioacetals and thioketals from carbonyl compounds.

Catalyst/ReagentSubstrate ScopeKey Features
Hafnium trifluoromethanesulfonateAliphatic and aromatic aldehydes and ketonesMild conditions, tolerates sensitive functional groups. wikipedia.org
Tungstophosphoric acidAldehydes, ketones, acetals, acylalsSolvent-free conditions, high selectivity. wikipedia.org
IodineAldehydes, ketones, acetals, O,S-acetalsMild reaction conditions, also effective for transthioacetalization. wikipedia.org
p-Toluenesulfonic acid/Silica gelAldehydes and ketonesVersatile, short reaction times, excellent yields. wikipedia.org
3-(1,3-Dithian-2-ylidene)pentane-2,4-dioneAldehydes and ketonesOdorless 1,3-propanedithiol (B87085) equivalent, reaction in water. organic-chemistry.org

While direct elimination reactions of this compound to form olefins are not extensively documented, the structurally related α-halo sulfones are known to undergo the Ramberg-Bäcklund reaction to produce alkenes. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves the base-induced formation of an episulfone intermediate, which then extrudes sulfur dioxide to yield the alkene. wikipedia.orgnumberanalytics.com The reaction can be applied to the synthesis of a wide range of alkenes, including those in small and large rings. wikipedia.org

Another relevant transformation is the Julia-Lythgoe olefination, which involves the reaction of phenyl sulfones with aldehydes or ketones to form alkenes. wikipedia.orgorganic-chemistry.org The reaction proceeds through a β-acyloxysulfone intermediate that undergoes reductive elimination. wikipedia.org A modified version, the Julia-Kocienski olefination, utilizes heteroaryl sulfones and offers a more direct route to olefins. nih.gov These olefination reactions are valued for their high E-selectivity and broad functional group tolerance. wikipedia.orgnih.gov Although these reactions typically start from sulfones (the oxidized form of the sulfide (B99878) in this compound), they highlight a potential pathway for olefin synthesis from this class of compounds after oxidation of the sulfur atom.

The table below outlines key features of these olefination reactions.

ReactionKey ReactantsIntermediateKey Features
Ramberg-Bäcklundα-Halo sulfone, BaseEpisulfoneForms alkenes via SO2 extrusion; applicable to various ring sizes. wikipedia.orgorganic-chemistry.org
Julia-LythgoePhenyl sulfone, Aldehyde/Ketoneβ-AcyloxysulfoneHigh (E)-selectivity, versatile. wikipedia.orgorganic-chemistry.org
Julia-KocienskiHeteroaryl sulfone, Aldehyde/Ketoneβ-AlkoxysulfoneOne-pot procedure, high (E)-selectivity. nih.gov

The reactivity of β-ketosulfides and their derivatives can be harnessed for the synthesis of various heterocyclic compounds. For example, β-ketothioamides, which are structurally similar to this compound, are versatile precursors for the synthesis of thiophenes, thiazoles, and other heterocycles. chim.it The reaction of β-ketothioamides with propargyl bromide can lead to the formation of highly substituted hydrothiophenes through an intramolecular cyclization. chim.it Additionally, the reaction of β-ketodithioesters with thioamides in the presence of sulfoxonium ylides can afford functionalized thiophenes. organic-chemistry.org

While specific cycloaddition reactions involving this compound are not well-documented, the general reactivity of related compounds suggests its potential in this area. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, typically involves a conjugated diene and a dienophile. masterorganicchemistry.com It is conceivable that derivatives of this compound could be prepared to act as either the diene or dienophile component in such reactions. For instance, the synthesis of 2-aroylthiophenes can be achieved from 2-arylpyridines via a ring-opened aza-triene intermediate that reacts with elemental sulfur in a formal [4+1] cycloaddition. nih.gov

The synthesis of thiazoles, another important class of heterocycles, can be achieved from β-keto esters via α-halogenation followed by cyclization with thiourea (B124793). organic-chemistry.orgresearchgate.net Given the presence of the keto group in this compound, a similar synthetic strategy could potentially be employed.

The following table summarizes some methods for heterocycle synthesis from related starting materials.

HeterocycleStarting MaterialsKey Transformation
Thiophenesβ-Ketodithioesters, ThioamidesCsp3-H bond insertion/intramolecular cyclization cascade. organic-chemistry.org
Thiophenes1-Mercapto-3-yn-2-olsIodocyclization with molecular iodine. organic-chemistry.org
Thiazolesβ-Keto esters, Thioureaα-Halogenation followed by cyclization. organic-chemistry.orgresearchgate.net
ThiazolesActive methylene isocyanides, Methyl arenecarbodithioatesBase-induced cyclization. organic-chemistry.org

The deoxygenation of carbonyl compounds is a valuable transformation in organic synthesis. While specific deoxygenative coupling reactions of this compound are not reported, the Barton-McCombie deoxygenation offers a relevant strategy for the deoxygenation of alcohols, which can be derived from ketones. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the conversion of an alcohol to a thiocarbonyl derivative, such as a xanthate or thionoester, followed by a radical-mediated reduction with a hydrogen donor like tributyltin hydride. wikipedia.orglibretexts.org The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org

The table below outlines the key steps of the Barton-McCombie deoxygenation.

StepTransformationReagents
1Alcohol to Thiocarbonyl derivativeThiocarbonylating agent (e.g., CS2, PhOC(S)Cl)
2DeoxygenationRadical initiator (e.g., AIBN), Hydrogen donor (e.g., Bu3SnH)

Conformational Analysis and Interconversion Pathways

Rotation around the C-S bond in thioethers is subject to rotational barriers. acs.org The stability of different conformers will be influenced by a combination of steric and electronic effects. For instance, in simple alkanes, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. libretexts.org In the case of this compound, steric interactions between the bulky butyl group, the gem-dimethyl groups, and the acetyl group will play a significant role in determining the lowest energy conformers.

The interconversion between different conformers occurs rapidly at room temperature through bond rotation. The energy barriers for these rotations determine the rate of interconversion. For example, the rotational barrier in butane (B89635) is influenced by gauche and anti conformations of the methyl groups. nih.gov Similar interactions would be at play in this compound, with the added complexity of the sulfur atom and the carbonyl group. Computational studies on related thioamides and carbamates have shown that intramolecular charge transfer can influence rotational barriers. acs.org It is plausible that similar electronic effects, in addition to steric hindrance, would dictate the conformational preferences and interconversion pathways of this compound.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 4-(butylthio)-4-methylpentan-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, an unambiguous assignment of all proton and carbon signals can be achieved.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The butyl group protons would appear as a characteristic set of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the sulfur atom. The pentanone backbone would produce a singlet for the three protons of the acetyl group (C1) and a singlet for the protons of the two geminal methyl groups at the C4 position. The methylene bridge (C3) would be represented by a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C2) is expected to have a chemical shift in the characteristic downfield region for ketones. The quaternary carbon (C4), bonded to the sulfur atom and two methyl groups, would be readily identifiable. The remaining signals would correspond to the carbons of the butyl chain and the other carbons of the pentanone moiety.

Based on established chemical shift principles and data from analogous structures like 4-methyl-2-pentanone (B128772) and other thioethers, the predicted ¹H and ¹³C NMR chemical shifts are summarized in the table below. spectrabase.comchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 1 ~2.1 ~31
C=O 2 - ~208
CH₂ 3 ~2.7 ~54
C 4 - ~48
C(CH₃)₂ 4-gem-diMe ~1.3 ~28
S-CH₂ 1' (Butyl) ~2.5 (t) ~38
CH₂ 2' (Butyl) ~1.6 (m) ~32
CH₂ 3' (Butyl) ~1.4 (m) ~22

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and other experimental conditions. (t) = triplet, (m) = multiplet.

While 1D NMR provides foundational data, 2D NMR techniques are essential for confirming the complex structural assembly by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical in confirming the connectivity of the butyl chain by showing correlations between the adjacent methylene and methyl protons (H-1' to H-2', H-2' to H-3', and H-3' to H-4').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This experiment would be used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For instance, it would link the proton signal at ~2.1 ppm to the C1 carbon at ~31 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this molecule would include:

Correlation from the C1 methyl protons (~2.1 ppm) to the carbonyl carbon C2 (~208 ppm) and the C3 carbon (~54 ppm).

Correlation from the C3 methylene protons (~2.7 ppm) to C1, C2, C4, and the gem-dimethyl carbons.

Crucially, correlations from the S-CH₂ protons of the butyl group (~2.5 ppm) to the quaternary carbon C4 (~48 ppm), confirming the attachment of the butylthio group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. While less critical for this structure's basic connectivity, NOESY could provide conformational information, such as the spatial relationship between the butyl chain and the pentanone backbone.

Currently, there are no specific published studies on the solid-state NMR of this compound. However, this technique would be valuable if the compound were to be analyzed in a solid or semi-solid state, for example, if it were incorporated into a polymer matrix or studied as a crystalline solid. Solid-state NMR could provide insights into molecular packing, conformational differences between the solid and solution states (polymorphism), and the dynamics of the molecule in the solid phase.

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways and Molecular Architectures

Mass spectrometry is a vital technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent molecular ion. The molecular formula of this compound is C₁₀H₂₀OS. smolecule.comsielc.com HRMS can measure the mass of the molecular ion to within a few parts per million, which allows for the unambiguous determination of its elemental composition. This distinguishes it from other potential compounds that may have the same nominal mass but a different atomic makeup. The precise mass measurement serves as a definitive confirmation of the compound's chemical formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique is instrumental in confirming the structural connectivity by piecing together the molecule from its fragments. The fragmentation of ketones is well-understood, and for this compound, several key fragmentation pathways would be expected. vaia.com

One characteristic fragmentation for ketones is the McLafferty rearrangement , which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. vaia.com In this molecule, a hydrogen from the butyl chain could be transferred, leading to the neutral loss of butene and the formation of a radical cation corresponding to 4-mercapto-4-methylpentan-2-one.

Other significant fragmentations would include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and cleavage of the carbon-sulfur bond. Analysis of these fragments in an MS/MS experiment, as has been applied to related sulfur-containing natural products, provides conclusive evidence for the molecular structure. nih.gov

Predicted Key MS/MS Fragments for this compound

m/z (mass-to-charge ratio) Predicted Fragment Identity Fragmentation Pathway
188 [C₁₀H₂₀OS]⁺• Molecular Ion
132 [C₆H₁₂OS]⁺• Loss of butene (C₄H₈) via McLafferty rearrangement
100 [C₅H₈O]⁺• Loss of butylthio radical (•SC₄H₉)
85 [C₅H₉O]⁺ Alpha-cleavage: loss of •CH₃ and subsequent rearrangement
57 [C₄H₉]⁺ Butyl cation from C-S bond cleavage

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Elucidating Molecular Characteristics

Vibrational and electronic spectroscopy serve as powerful, non-destructive tools to probe the specific functional groups and electronic environments within a molecule. For this compound, these techniques provide critical insights into its key structural features, namely the carbonyl group of the ketone and the thioether linkage.

Analysis of Functional Group Modes through Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic vibrational modes of functional groups. The IR spectrum of an organic molecule provides a unique "fingerprint" based on the absorption of specific frequencies of infrared light, which correspond to the vibrational transitions of its bonds.

In the case of this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this strong absorption typically appears in the range of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the molecular environment. For this compound, the presence of the sulfur atom, while not directly conjugated to the carbonyl group, can have a minor electronic influence.

Other significant vibrational modes include the C-H stretching vibrations of the methyl and methylene groups, which are expected in the 2850-3000 cm⁻¹ region. The C-S stretching vibration of the thioether group is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹. Due to the complexity of this region, which contains many overlapping C-C and C-H bending vibrations, the definitive assignment of the C-S stretch can be challenging without computational support.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed and predicted IR spectrum, aiding in the assignment of experimental bands. numberanalytics.comnih.gov These computational methods can accurately predict vibrational frequencies and intensities, offering a powerful complement to experimental data.

Table 1: Predicted Major Infrared Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹)Vibrational ModeFunctional Group
2960-2870C-H Asymmetric and Symmetric StretchingAlkyl (Butyl, Methyl)
1718C=O StretchingKetone
1465, 1370C-H Bending (Scissoring, Bending)Alkyl (Butyl, Methyl)
725C-S StretchingThioether
Note: These values are representative and based on theoretical calculations and data for analogous compounds. Actual experimental values may vary.

Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. For ketones like this compound, the most relevant electronic transition is the n → π* (non-bonding to anti-bonding pi) transition of the carbonyl group. This transition involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom to the antibonding π* orbital of the C=O double bond.

For simple aliphatic ketones, this n → π* transition is formally forbidden and thus results in a weak absorption band, typically observed in the 270-300 nm region. youtube.com The presence of the thioether group, while not creating a conjugated system, can influence the electronic environment of the carbonyl chromophore. The sulfur atom's lone pairs can lead to through-bond or through-space interactions that may subtly alter the energy of the molecular orbitals involved in the n → π* transition.

Solvatochromism , the change in the position of an absorption band with a change in solvent polarity, is a key phenomenon to investigate for this molecule. The n → π* transition of ketones typically exhibits a hypsochromic shift (blue shift, or shift to shorter wavelength) as the polarity of the solvent increases. nih.govrsc.org This is because polar, protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. faccts.de The magnitude of this solvatochromic shift can provide insights into the accessibility of the carbonyl lone pairs and the nature of the solute-solvent interactions. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) combined with continuum solvent models can effectively predict and rationalize these solvatochromic effects. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

SolventDielectric Constant (ε)Predicted λmax (nm)Transition Type
n-Hexane1.88~285n → π
Dichloromethane8.93~280n → π
Ethanol24.5~275n → π
Water80.1~270n → π
Note: These values are illustrative predictions based on known solvatochromic behavior of ketones and may not represent actual experimental data.

Integration of Spectroscopic Data with Diffraction Studies for Comprehensive Structural Assignment

While spectroscopic methods provide invaluable information about functional groups and electronic properties, a complete and unambiguous structural elucidation is best achieved by integrating this data with single-crystal X-ray diffraction studies. X-ray crystallography provides the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles, offering a definitive molecular structure.

For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require specialized crystallization techniques, such as in-situ cryocrystallization. If successful, the resulting crystal structure would provide an experimental benchmark to which spectroscopic data can be compared and validated.

For instance, the C=O bond length determined from X-ray diffraction can be correlated with the C=O stretching frequency observed in the IR spectrum. Similarly, the conformation of the butyl chain and the relative orientation of the thioether and ketone functionalities in the solid state can be used to refine the interpretation of the spectroscopic data. While a crystal structure for this compound is not publicly available, studies on similar acyclic sulfur-containing ketones have demonstrated the power of this combined approach. rsc.org

In the absence of experimental diffraction data, computational chemistry again offers a powerful alternative. The geometry of the molecule can be optimized using methods like DFT, providing a theoretical 3D structure. This computed structure can then be used as the basis for simulating the IR, Raman, and UV-Vis spectra. The close agreement between the predicted and experimental spectra would lend significant confidence to the computed three-dimensional structure. This integrated computational-spectroscopic approach is a cornerstone of modern chemical analysis for compounds where single crystals are not readily obtainable. numberanalytics.com

Applications of 4 Butylthio 4 Methylpentan 2 One in Advanced Organic Synthesis and Chemical Science Precursors

Role as a Versatile Synthetic Intermediate in Multi-Step Syntheses

Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler, readily available starting materials. vapourtec.comlibretexts.org In this context, 4-(butylthio)-4-methylpentan-2-one serves as a valuable intermediate due to the reactivity of its functional groups. The ketone can undergo a variety of reactions, such as reductions, aldol (B89426) condensations, and reactions with Grignard reagents, while the sulfide (B99878) group can be oxidized or participate in other sulfur-specific transformations. This dual reactivity allows chemists to strategically manipulate the molecule in a sequential manner to build molecular complexity. vapourtec.comyoutube.com

The utility of β-keto sulfides, the class of compounds to which this compound belongs, as intermediates is well-documented. They can be employed in various synthetic strategies where the sulfur-containing group can be used to direct subsequent reactions or be removed after serving its synthetic purpose. rsc.org This strategic use of functional groups is a key aspect of designing efficient multi-step syntheses. researchgate.net

Contribution to the Synthesis of Complex Organic Molecules and Natural Product Analogs

The structural motif present in this compound is a valuable component in the synthesis of more intricate organic molecules, including analogs of natural products. Natural products often possess complex architectures and a wide range of biological activities. The synthesis of their analogs is crucial for studying structure-activity relationships and developing new therapeutic agents.

While direct examples of the incorporation of this compound into a specific complex natural product are not extensively documented in readily available literature, the β-keto sulfide functionality is a recognized building block in organic synthesis. rsc.orgnih.gov For instance, the reduction of the keto group in a β-keto sulfide leads to a β-hydroxy sulfide, a structural unit present in some natural products. beilstein-journals.org The ability to create such motifs makes compounds like this compound valuable starting points for the synthesis of complex molecular targets.

Precursor in the Generation of Other Functionalized Sulfur Compounds

The thioether group in this compound is a key functional handle that allows for its conversion into other important classes of organosulfur compounds. This versatility further enhances its role as a precursor in chemical synthesis.

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, subsequently, the sulfone. smolecule.comorganic-chemistry.org The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry, often achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgnih.gov

The resulting β-keto sulfones are themselves highly valuable synthetic intermediates. rsc.orgresearchgate.net They possess three key functional elements: a sulfonyl group, a carbonyl group, and an active methylene (B1212753) group, making them versatile building blocks for a variety of carbocyclic and heterocyclic compounds. rsc.org The sulfonyl group can be easily removed or transformed after it has served its synthetic purpose. rsc.org The conversion of β-keto sulfides to β-keto sulfones is a critical step in many synthetic pathways. mdpi.comnih.gov

Starting MaterialOxidizing AgentProductProduct Class
This compounde.g., H₂O₂, m-CPBA4-(Butylsulfinyl)-4-methylpentan-2-oneβ-Keto Sulfoxide
This compounde.g., H₂O₂, m-CPBA (excess)4-(Butylsulfonyl)-4-methylpentan-2-oneβ-Keto Sulfone

Sulfur-containing heterocycles are an important class of compounds with diverse applications, particularly in medicinal chemistry and materials science. nih.govdigitellinc.com The functional groups present in this compound can be utilized in cyclization reactions to form various heterocyclic rings.

While specific examples detailing the direct conversion of this compound to a particular heterocycle are not readily found, the general reactivity of β-keto sulfides suggests their potential in such transformations. For instance, intramolecular condensation reactions or reactions with difunctional reagents could lead to the formation of thiophenes, thiazoles, or other sulfur-containing ring systems. The development of new methods for the synthesis of sulfur-containing heterocycles is an active area of research. nih.govresearchgate.net

Exploration in Novel Chemical Transformations and Methodological Development

The unique reactivity of β-keto sulfides like this compound makes them interesting substrates for the exploration of new chemical reactions and the development of novel synthetic methodologies. sielc.com Researchers are continuously seeking to expand the synthetic chemist's toolbox with more efficient and selective transformations.

Recent advancements in areas like photoredox catalysis have opened up new avenues for the application of sulfur-containing compounds. nih.gov For example, the generation of α-thio radicals from sulfides can lead to novel carbon-carbon and carbon-heteroatom bond formations. The exploration of such modern synthetic methods with substrates like this compound could lead to the discovery of new and valuable chemical transformations.

Potential as a Building Block in Materials Science Chemistry (e.g., organosulfur polymers, functional materials)

Organosulfur compounds are increasingly being investigated for their potential applications in materials science. The incorporation of sulfur atoms into polymers and other materials can impart unique electronic, optical, and mechanical properties.

While the direct application of this compound in materials science is not yet widely established, its structure suggests potential as a monomer or a precursor to monomers for the synthesis of organosulfur polymers. smolecule.com The presence of two reactive functional groups could allow for its incorporation into polymer backbones or as a pendant group to modify the properties of existing polymers. The development of new functional materials is a key area of research, and the unique properties of organosulfur compounds make them attractive candidates for exploration. digitellinc.comresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.